N-(benzo[d][1,3]dioxole-5-carbonyl)-N-(3-chlorophenyl)piperidine-1-carboxamide
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Overview
Description
N-(benzo[d][1,3]dioxole-5-carbonyl)-N-(3-chlorophenyl)piperidine-1-carboxamide, also known as BTCP, is a chemical compound that has been widely studied for its potential applications in scientific research. BTCP belongs to the class of piperidine-based compounds and has been shown to have a range of biochemical and physiological effects.
Mechanism of Action
N-(benzo[d][1,3]dioxole-5-carbonyl)-N-(3-chlorophenyl)piperidine-1-carboxamide works by binding to the dopamine transporter, a protein that is responsible for the reuptake of dopamine from the synaptic cleft. By blocking the uptake of dopamine, N-(benzo[d][1,3]dioxole-5-carbonyl)-N-(3-chlorophenyl)piperidine-1-carboxamide increases the concentration of dopamine in the synapse, leading to increased activation of dopamine receptors. This mechanism of action has been well-characterized and is the basis for N-(benzo[d][1,3]dioxole-5-carbonyl)-N-(3-chlorophenyl)piperidine-1-carboxamide's use as a tool in neuroscience research.
Biochemical and Physiological Effects:
N-(benzo[d][1,3]dioxole-5-carbonyl)-N-(3-chlorophenyl)piperidine-1-carboxamide has been shown to have a range of biochemical and physiological effects. In addition to its effects on the dopamine system, N-(benzo[d][1,3]dioxole-5-carbonyl)-N-(3-chlorophenyl)piperidine-1-carboxamide has also been shown to modulate the activity of other neurotransmitters, such as serotonin and norepinephrine. It has also been shown to have analgesic effects, making it a potential candidate for the development of new pain medications.
Advantages and Limitations for Lab Experiments
One of the main advantages of N-(benzo[d][1,3]dioxole-5-carbonyl)-N-(3-chlorophenyl)piperidine-1-carboxamide is its selectivity for the dopamine transporter. This allows researchers to selectively manipulate the dopamine system without affecting other neurotransmitter systems. However, one limitation of N-(benzo[d][1,3]dioxole-5-carbonyl)-N-(3-chlorophenyl)piperidine-1-carboxamide is its potential for abuse. Due to its ability to increase dopamine levels, N-(benzo[d][1,3]dioxole-5-carbonyl)-N-(3-chlorophenyl)piperidine-1-carboxamide has been shown to have addictive properties in animal studies. This makes it important for researchers to use caution when working with N-(benzo[d][1,3]dioxole-5-carbonyl)-N-(3-chlorophenyl)piperidine-1-carboxamide and to follow appropriate safety protocols.
Future Directions
There are a number of potential future directions for research on N-(benzo[d][1,3]dioxole-5-carbonyl)-N-(3-chlorophenyl)piperidine-1-carboxamide. One area of interest is the development of new medications for the treatment of pain. N-(benzo[d][1,3]dioxole-5-carbonyl)-N-(3-chlorophenyl)piperidine-1-carboxamide's analgesic effects make it a potential candidate for the development of new pain medications that are less addictive than current options. Another area of interest is the development of new tools for neuroscience research. Researchers are continuing to explore the potential uses of N-(benzo[d][1,3]dioxole-5-carbonyl)-N-(3-chlorophenyl)piperidine-1-carboxamide and other piperidine-based compounds in the study of the brain and its functions.
In conclusion, N-(benzo[d][1,3]dioxole-5-carbonyl)-N-(3-chlorophenyl)piperidine-1-carboxamide, or N-(benzo[d][1,3]dioxole-5-carbonyl)-N-(3-chlorophenyl)piperidine-1-carboxamide, is a chemical compound that has been extensively studied for its potential applications in scientific research. Its selective effects on the dopamine system make it a valuable tool for studying the brain and its functions. While there are limitations to its use, researchers are continuing to explore the potential uses of N-(benzo[d][1,3]dioxole-5-carbonyl)-N-(3-chlorophenyl)piperidine-1-carboxamide and other piperidine-based compounds in a range of scientific applications.
Synthesis Methods
The synthesis of N-(benzo[d][1,3]dioxole-5-carbonyl)-N-(3-chlorophenyl)piperidine-1-carboxamide involves the reaction of piperidine with 3-chlorobenzoyl chloride in the presence of sodium hydride. The resulting intermediate is then reacted with benzo[d][1,3]dioxole-5-carboxylic acid to yield N-(benzo[d][1,3]dioxole-5-carbonyl)-N-(3-chlorophenyl)piperidine-1-carboxamide. This synthesis method has been well-established and is commonly used in laboratories.
Scientific Research Applications
N-(benzo[d][1,3]dioxole-5-carbonyl)-N-(3-chlorophenyl)piperidine-1-carboxamide has been extensively studied for its potential applications in scientific research. One of the main areas of interest is its potential use as a tool in neuroscience research. N-(benzo[d][1,3]dioxole-5-carbonyl)-N-(3-chlorophenyl)piperidine-1-carboxamide has been shown to selectively block the uptake of dopamine, a neurotransmitter that plays a key role in reward and motivation. This makes it a valuable tool for studying the function of the dopamine system in the brain.
properties
IUPAC Name |
N-(1,3-benzodioxole-5-carbonyl)-N-(3-chlorophenyl)piperidine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19ClN2O4/c21-15-5-4-6-16(12-15)23(20(25)22-9-2-1-3-10-22)19(24)14-7-8-17-18(11-14)27-13-26-17/h4-8,11-12H,1-3,9-10,13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LVLMEQIGCBJLPJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)N(C2=CC(=CC=C2)Cl)C(=O)C3=CC4=C(C=C3)OCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19ClN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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